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molecular formula C10H8FN3 B8747560 5-(4-Fluorophenyl)pyrimidin-2-amine

5-(4-Fluorophenyl)pyrimidin-2-amine

Cat. No. B8747560
M. Wt: 189.19 g/mol
InChI Key: ZBVCVRDYFKWLKM-UHFFFAOYSA-N
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Patent
US07767675B2

Procedure details

2-Chloro-5-(4-fluorophenyl)pyrimidine (376 mg) in 7M of ammonia in methanol (10 mL) in a sealed tube was heated at 50° C. overnight. After concentration, the product was obtained (360 g) which was used in the next reaction step without further purification. LCMS: (M+H)=190.1.
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:4][N:3]=1.[NH3:15]>CO>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:4]=[N:3][C:2]([NH2:15])=[N:7][CH:6]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
376 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the product was obtained (360 g) which
CUSTOM
Type
CUSTOM
Details
was used in the next reaction step without further purification

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=1C=NC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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